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molecular formula C7H6Cl2N2O B8303864 3,4-Dichloro-N-hydroxybenzenecarboximidamide CAS No. 22276-16-0

3,4-Dichloro-N-hydroxybenzenecarboximidamide

Cat. No. B8303864
M. Wt: 205.04 g/mol
InChI Key: IJWZEFKKFRYHKP-UHFFFAOYSA-N
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Patent
US04166732

Procedure details

A mixture of 14.17 g (0.0691 mol) of 3,4-dichlorobenzamide oxime and 10.24 g (0.0691 mol) of phthalic anhydride was heated gently with stirring to about 90° C., at which time a very vigorous exotherm carried the temperature to above 170° C.; the mixture was cooled in water to 130° C. and held at 130° C. for a few minutes, and then was cooled to 25° C. The mixture was extracted with 1 liter of ethanol and was filtered to give 3.5 g of insoluble solid, mp 200°-215° C.
Quantity
14.17 g
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5](=[N:7][OH:8])[NH2:6].[C:13]1(=O)[O:18][C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[N:6]=[C:13]([C:14]3[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=3[C:16]([OH:18])=[O:17])[O:8][N:7]=2)[CH:9]=[CH:10][C:11]=1[Cl:12]

Inputs

Step One
Name
Quantity
14.17 g
Type
reactant
Smiles
ClC=1C=C(C(N)=NO)C=CC1Cl
Name
Quantity
10.24 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring to about 90° C., at which time a very vigorous exotherm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gently
CUSTOM
Type
CUSTOM
Details
to above 170° C.
WAIT
Type
WAIT
Details
held at 130° C. for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1 liter of ethanol
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=NOC(=N1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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